N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a heterocyclic compound featuring a pyrimido[5,4-b]indole core fused with a pyrimidinone ring. Key structural attributes include:
- A 3-(4-methoxybenzyl) substituent on the pyrimidoindole scaffold.
- An N-(3-chloro-4-methoxyphenyl)acetamide side chain linked via a methylene bridge.
- A 4-oxo group contributing to hydrogen-bonding interactions.
This compound is structurally related to anticancer and anti-inflammatory agents, with its substituents likely influencing target selectivity and pharmacokinetics .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O4/c1-35-19-10-7-17(8-11-19)14-31-16-29-25-20-5-3-4-6-22(20)32(26(25)27(31)34)15-24(33)30-18-9-12-23(36-2)21(28)13-18/h3-13,16H,14-15H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIRNSBOSFNSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NC5=CC(=C(C=C5)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including antitumor, anti-inflammatory, and neuroprotective properties.
Chemical Structure and Properties
The compound features a unique structure combining various pharmacophoric elements. Its molecular formula is , and it has a molecular weight of approximately 372.83 g/mol. The presence of both chloro and methoxy groups contributes to its biological activity by influencing its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
-
Antitumor Activity :
- Studies have shown that derivatives of pyrimido-indole compounds have significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- In vitro assays revealed that this compound can inhibit the growth of cancer cells by disrupting critical signaling pathways involved in cell cycle regulation.
-
Anti-inflammatory Properties :
- The compound has demonstrated the ability to reduce inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines.
- It appears to modulate pathways associated with oxidative stress, which is a key factor in inflammation.
-
Neuroprotective Effects :
- Preliminary studies suggest neuroprotective properties, particularly against neurodegenerative conditions like Alzheimer's disease.
- The compound may inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline, thereby enhancing cholinergic transmission in the brain.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a study published by Asadipour et al., the compound was tested against human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. The study concluded that the compound's structural features are critical for its antitumor efficacy.
Case Study: Neuroprotective Effects
A recent investigation into the neuroprotective effects highlighted that treatment with this compound resulted in significant improvement in cognitive function in animal models of Alzheimer's disease. The study noted a marked decrease in AChE activity and an increase in acetylcholine levels, suggesting potential for therapeutic application in cognitive disorders.
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Insights
- Substituent Effects :
- Methoxy groups (e.g., 4-methoxybenzyl) enhance solubility and receptor binding but may reduce metabolic stability.
- Chloro/fluoro substituents increase cytotoxicity but risk off-target effects.
- Core Structure: Pyrimidoindole scaffolds offer broader hydrogen-bonding capacity compared to indoles or pyridazinones, favoring kinase or apoptosis targets.
- Linkage Chemistry :
Contradictions : reports lower synthetic yields (6–17%) for indole derivatives compared to pyrimidoindoles, suggesting scaffold complexity impacts feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
